molecular formula C16H14BrN3O4 B15020561 2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide

2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B15020561
M. Wt: 392.20 g/mol
InChI Key: CZTJFMGHYRNPCK-VCHYOVAHSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is an organic compound that features a bromophenoxy group and a nitrophenylmethylidene group attached to a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromophenoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O4

Molecular Weight

392.20 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14BrN3O4/c1-11(24-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+

InChI Key

CZTJFMGHYRNPCK-VCHYOVAHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br

Origin of Product

United States

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